molecular formula C17H17FN4OS B14962248 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14962248
M. Wt: 344.4 g/mol
InChI Key: KVIILXGPGQEIOV-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazolinone derivative characterized by a 3-fluorophenyl substitution at position 9 and an ethylsulfanyl group at position 2 (Figure 1). The core structure combines a bicyclic quinazolinone scaffold fused with a triazole ring, which is associated with diverse biological activities in medicinal chemistry, including kinase inhibition and receptor modulation .

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-ethylsulfanyl-9-(3-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21)

InChI Key

KVIILXGPGQEIOV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the ethylsulfanyl and fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms to the fluorophenyl ring .

Scientific Research Applications

2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

Compound Name Substituent at Position 9 Substituent at Position 2 Yield (%) Melting Point (°C) Key Features
Target: 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 3-Fluorophenyl Ethylsulfanyl N/A N/A Enhanced lipophilicity due to fluorine; potential metabolic stability
2-(ethylthio)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Phenyl Ethylthio N/A N/A Lacks fluorine; simpler phenyl group may reduce steric hindrance
9-(4-Hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (13a) 4-Hydroxyphenyl None (unsubstituted) 69.5 230–231 Hydroxyl group improves solubility; lower lipophilicity vs. fluorine
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-Hydroxyphenyl Dimethyl (positions 6,6) N/A N/A Dimethyl groups add steric bulk; may influence conformational flexibility

Functional Group Impact on Properties

Fluorophenyl vs. Phenyl ( vs. Target Compound)

The replacement of phenyl (in ) with 3-fluorophenyl introduces a strong electron-withdrawing group, which can alter electronic distribution and enhance binding to hydrophobic pockets in biological targets. Fluorine’s inductive effect may also reduce metabolic degradation compared to unsubstituted phenyl .

Hydroxyphenyl vs. Fluorophenyl ( vs. Target Compound)

Compound 13a features a 4-hydroxyphenyl group, which increases polarity and hydrogen-bonding capacity. This contrasts with the 3-fluorophenyl group in the target compound, which prioritizes lipophilicity over solubility. The hydroxyl group in 13a contributes to its higher melting point (230–231°C), indicative of stronger intermolecular interactions.

Pharmacological Implications

  • Fluorine Substitution : The 3-fluorophenyl group in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs like 13a, making it more suitable for CNS-targeted therapies.
  • Ethylsulfanyl vs. Unsubstituted : The ethylsulfanyl group (target compound and ) introduces moderate hydrophobicity, balancing solubility and membrane permeability.

Biological Activity

The compound 2-(ethylsulfanyl)-9-(3-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anti-tumor, and antimicrobial properties.

Molecular Formula

  • Molecular Formula: C15H16F N5OS
  • Molar Mass: 305.38 g/mol

Structural Features

The structure includes a tetrahydroquinazoline core fused with a triazole ring, featuring an ethylsulfanyl group and a fluorophenyl substituent. These modifications are believed to enhance its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this quinazoline derivative exhibit significant anti-inflammatory effects. A study highlighted that derivatives of quinazoline can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. The compound's ethylsulfanyl group may contribute to its activity by enhancing solubility and bioavailability in biological systems .

Case Study: In Vivo Testing

In a carrageenan-induced paw edema model, compounds with similar structures demonstrated up to 53.41% inhibition of edema formation, suggesting potent anti-inflammatory properties . The mechanism appears to involve inhibition of NF-κB signaling pathways.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound under consideration has shown promise in inhibiting tumor cell proliferation through various mechanisms, including the modulation of apoptosis-related pathways.

MTT Assay Results

In vitro studies using the MTT assay revealed that related compounds exhibited cytotoxic effects against several cancer cell lines. The presence of the triazole moiety is thought to enhance the interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Some studies indicate that modifications at certain positions on the quinazoline core can lead to increased activity against bacterial strains and fungi.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action could be attributed to the unique structural features of the compound .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResult (Inhibition %)Reference
Anti-inflammatoryCarrageenan model53.41%
AntitumorMTT AssayVariable (Cytotoxic)
AntimicrobialZone of InhibitionModerate

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